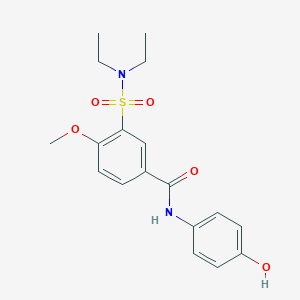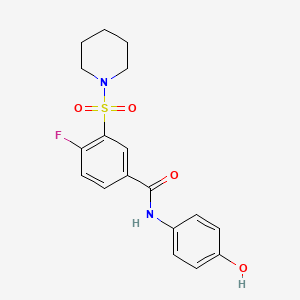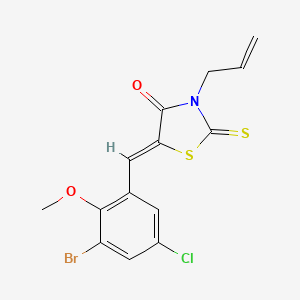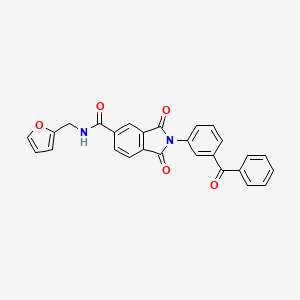
3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide
Descripción general
Descripción
3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with diethylsulfamoyl, hydroxyphenyl, and methoxy groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with aniline to yield 4-methoxy-N-phenylbenzamide.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a nucleophilic substitution reaction. Diethylsulfamoyl chloride is reacted with the benzamide derivative in the presence of a base such as triethylamine.
Hydroxylation: The final step involves the hydroxylation of the phenyl ring, which can be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of a nitro group can yield aniline derivatives.
Aplicaciones Científicas De Investigación
3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-hydroxyphenyl)pyruvate: Shares the hydroxyphenyl group but differs in the core structure and functional groups.
4-hydroxyphenylpyruvic acid: Similar in having a hydroxyphenyl group but lacks the diethylsulfamoyl and methoxy groups.
Uniqueness
3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-N-(4-hydroxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-20(5-2)26(23,24)17-12-13(6-11-16(17)25-3)18(22)19-14-7-9-15(21)10-8-14/h6-12,21H,4-5H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMUGIRBVAYUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitrobenzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3542036.png)
![4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542039.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3542043.png)


![4-(ethoxycarbonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542061.png)
![3-(2-furylmethyl)-5-{2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542062.png)

![(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3542073.png)
![2-chloro-N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]benzamide](/img/structure/B3542087.png)
![[4-[(Z)-[3-(4-bromophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate](/img/structure/B3542095.png)
![4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3542096.png)
![(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate](/img/structure/B3542099.png)
![2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B3542110.png)
